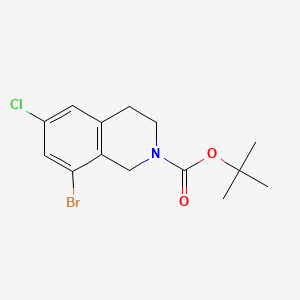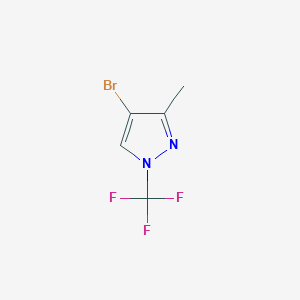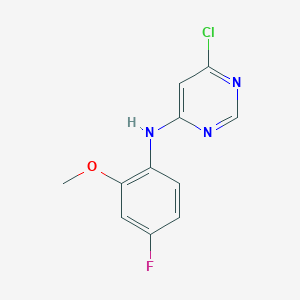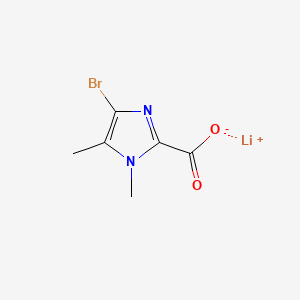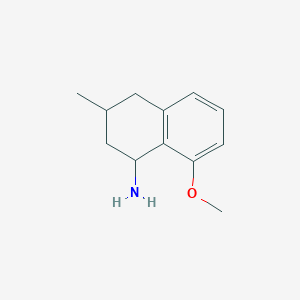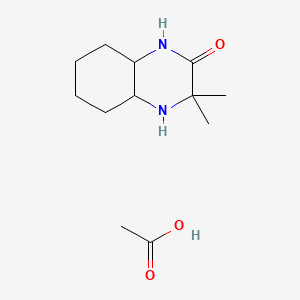
3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a quinoxaline ring system that is fully hydrogenated, with two methyl groups at the 3-position and an acetic acid moiety attached to the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable diamine with a diketone, followed by hydrogenation to achieve the decahydroquinoxaline structure
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity and affecting metabolic pathways. The acetic acid moiety may also play a role in the compound’s ability to interact with biological membranes and transport systems.
Comparaison Avec Des Composés Similaires
Quinoxaline: A parent compound with a similar ring structure but lacking the hydrogenation and methyl groups.
Decahydroquinoxaline: A fully hydrogenated quinoxaline without the acetic acid moiety.
3,3-Dimethylquinoxaline: A quinoxaline derivative with methyl groups but without full hydrogenation or the acetic acid moiety.
Uniqueness: 3,3-Dimethyl-decahydroquinoxalin-2-one, acetic acid is unique due to its combination of full hydrogenation, methyl substitution, and the presence of an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
acetic acid;3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C10H18N2O.C2H4O2/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10;1-2(3)4/h7-8,12H,3-6H2,1-2H3,(H,11,13);1H3,(H,3,4) |
Clé InChI |
OHGRYYATUZMOOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(C(=O)NC2CCCCC2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
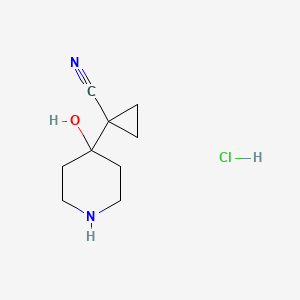
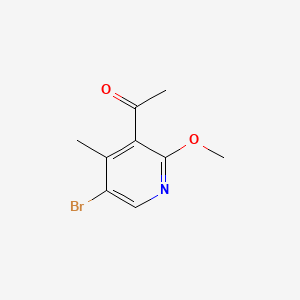
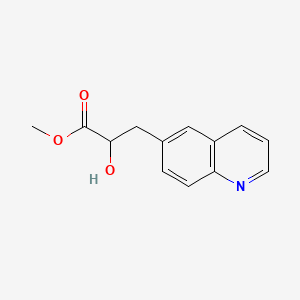
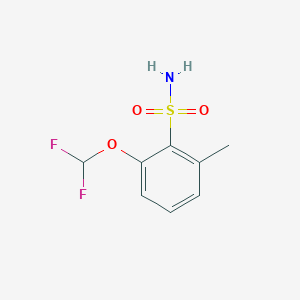
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
